molecular formula C11H7Cl2NO3 B102156 5,7-dichloroquinolin-8-yl methyl carbonate CAS No. 18119-52-3

5,7-dichloroquinolin-8-yl methyl carbonate

Cat. No.: B102156
CAS No.: 18119-52-3
M. Wt: 272.08 g/mol
InChI Key: SOYZIZKMMHJMAI-UHFFFAOYSA-N
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Description

5,7-dichloroquinolin-8-yl methyl carbonate is a chemical compound with the molecular formula C11H7Cl2NO3 and a molecular weight of 272.08 g/mol. This compound is characterized by the presence of a quinoline ring substituted with chlorine atoms at positions 5 and 7, and a methyl ester group at position 8. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, 5,7-dichloro-8-quinolinyl methyl ester typically involves the esterification of 5,7-dichloro-8-quinolinol with methyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of carbonic acid, 5,7-dichloro-8-quinolinyl methyl ester can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-dichloroquinolin-8-yl methyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea in polar aprotic solvents such as dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline alcohols. Substitution reactions can result in a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

5,7-dichloroquinolin-8-yl methyl carbonate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of carbonic acid, 5,7-dichloro-8-quinolinyl methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloro-8-quinolinol: This compound is similar in structure but lacks the methyl ester group.

    8-Quinolinyl methyl ester: This compound has a similar ester group but does not have the chlorine substitutions.

    5,7-Dichloroquinoline: This compound has the chlorine substitutions but lacks the ester group.

Uniqueness

5,7-dichloroquinolin-8-yl methyl carbonate is unique due to the combination of its chlorine substitutions and methyl ester group. This combination imparts specific chemical properties that make it useful for various applications, such as its potential biological activities and its use as a building block for more complex molecules.

Properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO3/c1-16-11(15)17-10-8(13)5-7(12)6-3-2-4-14-9(6)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYZIZKMMHJMAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OC1=C(C=C(C2=C1N=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171080
Record name Methyl-8-(5,7-dichloroquinolyl)carbonic acid ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18119-52-3
Record name Methyl-8-(5,7-dichloroquinolyl)carbonic acid ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018119523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl-8-(5,7-dichloroquinolyl)carbonic acid ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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